(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Vue d'ensemble

Description

Alpha-D-mannose is d-Mannopyranose having alpha-configuration at the anomeric centre. It has a role as an epitope. It is an enantiomer of an alpha-L-mannose.

alpha-D-Mannose is a natural product found in Penicillium dierckxii, Prunus avium, and Penicillium charlesii with data available.

Hydroboracite is a mineral with formula of CaMg[B3O4(OH)3]2·3H2O. The IMA symbol is Hbo.

Alpha-D-Mannose is a metabolite found in or produced by Saccharomyces cerevisiae.

Applications De Recherche Scientifique

Synthèse stéréosélective

Ce composé joue un rôle crucial dans la synthèse stéréosélective des aminocyclopentitols . Le processus de synthèse implique la protection du groupe OH du diacéton-D-glucose de départ en tant que OBn, suivie de la déprotection sélective du groupe acétonide exocyclique du composé résultant . La capacité de ce composé à inhiber les enzymes de transformation des glucides telles que les glucosidases en fait une source potentielle d'agents thérapeutiques .

Analyse de la structure moléculaire

Les analyses de la structure moléculaire de ce composé impliquent diverses techniques telles que la cristallographie aux rayons X et la spectroscopie RMN. Ces études révèlent les configurations, les conformations et la stéréochimie des molécules.

Réactions chimiques et propriétés

Ce composé subit diverses réactions chimiques, illustrant sa réactivité et l'impact de ses groupes fonctionnels sur son comportement chimique. Par exemple, il a été étudié pour ses réactions de réarrangement dans des conditions spécifiques.

Polysaccharides dans les applications biomédicales

Les polysaccharides dérivés de ce composé ont montré une large gamme d'effets biologiques et d'applications. Par exemple, ils ont démontré des propriétés antioxydantes et des utilisations thérapeutiques potentielles dans la protection contre les toxicités hépatique, rénale et cardiaque.

Propriétés antioxydantes et santé du foie

Analyse de la synthèse

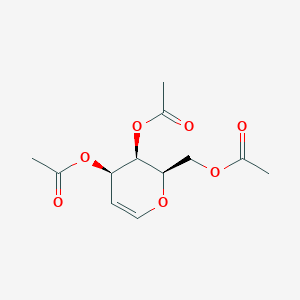

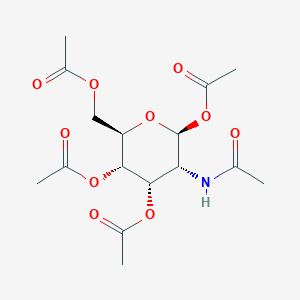

La synthèse de dérivés de ce composé implique diverses réactions chimiques pour former le cycle anhydro et introduire des groupes acétyle. Cela met en évidence les voies chimiques pour obtenir des formes anhydres avec des substituants spécifiques.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Aldehydo-D-mannose interacts with various enzymes, proteins, and other biomolecules. For instance, a novel D-mannose isomerase gene from Pseudomonas syringae was found to efficiently convert D-fructose to D-mannose . This enzyme showed high amino acid sequence homogeneity with ManI from Thermobifda fusca . The optimal pH and temperature for this enzyme were pH 7.5 and 45 °C, respectively .

Cellular Effects

Aldehydo-D-mannose has significant effects on various types of cells and cellular processes. For instance, D-mannose has been shown to reduce cellular senescence and NLRP3/GasderminD/IL-1β-driven pyroptotic uroepithelial cell shedding in the murine bladder . It also promotes the degradation of IDH2 through upregulation of an E3 ligase - RNF185 .

Molecular Mechanism

At the molecular level, aldehydo-D-mannose exerts its effects through various mechanisms. For instance, it has been shown to directly target the transcription factor max-like protein X-interacting protein (MondoA), resulting in the upregulation of TXNIP . This upregulation, in turn, inhibits glutamine metabolism, ultimately accomplishing its anti-catabolic effects by suppressing the mitogen-activated protein kinase (MAPK) pathway .

Temporal Effects in Laboratory Settings

The effects of aldehydo-D-mannose change over time in laboratory settings. For instance, D-mannose treatment has been shown to reverse age-associated bladder dysfunction and restore cellular homeostasis

Dosage Effects in Animal Models

In animal models, the effects of aldehydo-D-mannose vary with different dosages. For instance, D-mannose has been shown to have potent efficacy in alleviating intervertebral disc degeneration by inhibiting catabolism

Metabolic Pathways

Aldehydo-D-mannose is involved in several metabolic pathways. For instance, it is known to be involved in mannose metabolism, where it can be reversibly catalyzed to D-fructose by D-mannose isomerase . This process is crucial for the production of D-mannose .

Transport and Distribution

Aldehydo-D-mannose is transported and distributed within cells and tissues. It is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT) . Once inside the cell, mannose is phosphorylated by hexokinase to produce mannose-6-phosphate .

Subcellular Localization

Current evidence suggests that mannose glycosylation is an integral step for NIS localization and function in human breast cancer cells

Propriétés

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of aldehydo-D-mannose derivatives in organic synthesis?

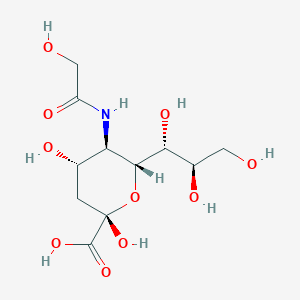

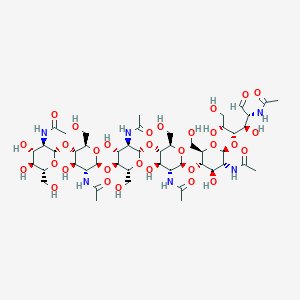

A1: Aldehydo-D-mannose derivatives are crucial for synthesizing complex carbohydrates. For instance, they serve as precursors for the synthesis of 3-Deoxy-D-manno-2-octulosonic acid (KDO), a vital component of bacterial lipopolysaccharides. [] One study achieved the synthesis of KDO 1,4-lactone from aldehydo-D-mannose derivatives utilizing a two-step Horner–Emmons reaction. []

Q2: Can you provide an example of a specific aldehydo-D-mannose derivative and its use?

A2: Certainly. 2-azido-2-deoxy-3,4:5,6-di-O-isopropylidene-aldehydo-D-mannose dimethyl acetal is an example of a protected aldehydo-D-mannose derivative. This compound has been synthesized and studied for its potential in carbohydrate chemistry. [, ]

Q3: Are there any simple aldehydo-D-mannose derivatives suitable for common synthetic procedures?

A3: Yes, Aldehydo-d-Mannose Pentaacetate Ethyl Hemiacetal is a more accessible derivative suitable for various synthetic applications. []

Q4: What are the potential challenges in working with aldehydo-D-mannose and its derivatives?

A4: Aldehydo-D-mannose, like many carbohydrates, possesses multiple reactive hydroxyl groups. This necessitates the use of protecting group strategies to control regioselectivity during chemical modifications. The choice of appropriate protecting groups and their subsequent removal add complexity to the synthesis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)